2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is a fluorinated heterocyclic compound It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions, such as high-temperature fluorination with aluminum fluoride and copper fluoride, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine or fluorine atoms.
Scientific Research Applications
2,6-Dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The thianyl group may also contribute to its overall biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another fluorinated pyridine derivative with similar chemical properties.
2-Fluoro-3-bromopyridine: A precursor in the synthesis of various fluorinated pyridines.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
2,6-Dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and potential applications. The presence of both fluorine and chlorine atoms, along with the thianyl group, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-(thian-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2FN2OS/c12-9-7(5-8(14)10(13)16-9)11(17)15-6-1-3-18-4-2-6/h5-6H,1-4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVSOHRIXDOUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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